An In-depth Technical Guide to Propanenitrile and its Isotopologue Propanenitrile-d5
An In-depth Technical Guide to Propanenitrile and its Isotopologue Propanenitrile-d5
An important clarification on "Propanenitrile-25": The term "Propanenitrile-25" is not a standard chemical nomenclature. However, it is listed as an isotopologue of propanenitrile by the National Institute of Standards and Technology (NIST).[1][2][3] Further investigation reveals that this refers to a deuterated form of propanenitrile, specifically Propanenitrile-d5, with the chemical formula C3D5N and CAS number 10419-75-7.[4] This guide will focus on the primary compound, propanenitrile, while also providing specific data for its deuterated isotopologue where available.
Propanenitrile, also known as propionitrile or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH3CH2CN.[5] It is a colorless, water-soluble liquid with a sweetish, ethereal odor.[5][6][7] This compound serves as a versatile solvent and a key precursor in the synthesis of various organic compounds.[5]
Chemical Structure and Identification
Propanenitrile is an aliphatic nitrile characterized by a three-carbon chain with a cyano group (-C≡N) at one end.[8]
Identifiers for Propanenitrile and its Deuterated Isotopologue
| Identifier | Propanenitrile | Propanenitrile-d5 |
| IUPAC Name | Propanenitrile[1][5][9] | Propanenitrile-d5 |
| Synonyms | Propionitrile, Ethyl cyanide, Cyanoethane[1][5][7] | - |
| CAS Number | 107-12-0[1][5][9] | 10419-75-7[4] |
| Molecular Formula | C3H5N[1][5][9] | C3D5N[4] |
| Molecular Weight | 55.08 g/mol [1][5][9] | 60.11 g/mol [10] |
Chemical Structure of Propanenitrile
Caption: Chemical structure of Propanenitrile.
Physicochemical Properties
Propanenitrile is a polar aprotic solvent.[7] Its physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Colorless liquid[5][9] |
| Odor | Sweetish, ethereal[5][6][7] |
| Melting Point | -92.0 °C[9] to -100 °C[5] |
| Boiling Point | 97.2 °C[9] to 98 °C[5] |
| Density | 0.772 g/mL at 25 °C[5][11] |
| Solubility in Water | 11.9% at 20 °C[5][6] |
| Vapor Pressure | 53.33-63.195 hPa at 22.05-25 °C[11] |
| Refractive Index | 1.366 at 20 °C[5][11] |
| Flash Point | 2 °C (Closed Cup)[7] |
Experimental Protocols
Synthesis of Propanenitrile
Several laboratory and industrial methods are employed for the synthesis of propanenitrile.
1. From Halogenoalkanes: This method involves the nucleophilic substitution of a halogen in a halogenoalkane with a cyanide group.
-
Reactants: 1-bromopropane and a solution of sodium or potassium cyanide in ethanol.
-
Procedure: The halogenoalkane is heated under reflux with the ethanolic solution of sodium or potassium cyanide. The halogen atom is replaced by the -CN group. It is crucial to use ethanol as the solvent to avoid the competing substitution reaction by hydroxide ions that would occur in an aqueous solution.[12]
-
Reaction: CH₃CH₂CH₂Br + KCN → CH₃CH₂CH₂CN + KBr
2. Dehydration of Amides: Propanenitrile can be synthesized by the dehydration of propanamide.
-
Reactants: Propanamide and a dehydrating agent such as phosphorus(V) oxide (P₄O₁₀).
-
Procedure: A solid mixture of propanamide and phosphorus(V) oxide is heated. The water molecule is eliminated from the amide group, forming a nitrile group. The resulting liquid propanenitrile is then collected by simple distillation.[12]
-
Reaction: CH₃CH₂CONH₂ --(P₄O₁₀, Heat)--> CH₃CH₂CN + H₂O
3. Industrial Production: Industrially, propanenitrile is primarily produced through the hydrogenation of acrylonitrile. It can also be prepared by the ammoxidation of propanol.[5]
-
Reaction (Ammoxidation): CH₃CH₂CH₂OH + O₂ + NH₃ → CH₃CH₂CN + 3H₂O[5]
Workflow for Synthesis from a Halogenoalkane
Caption: Synthesis workflow of Propanenitrile.
Applications and Biological Relevance
Industrial and Laboratory Applications:
-
Solvent: Propanenitrile is used as a solvent, similar to acetonitrile, but with a higher boiling point.[5]
-
Chemical Intermediate: It serves as a C-3 building block in various organic syntheses.[5] For example, it is a precursor to propylamines through hydrogenation.[5] It is also used in the Houben-Hoesch reaction for the preparation of the drug flopropione.[5]
Biological Activities: While propanenitrile itself is primarily known for its industrial applications and toxicity, the nitrile functional group is present in numerous natural products with diverse biological activities.[13][14] Some derivatives of propanenitrile have shown antimicrobial properties. For instance, certain substituted propanenitrile compounds have been found to be active against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani.[15]
Safety and Handling
Propanenitrile is a hazardous substance and requires careful handling.
Hazard Identification:
-
Toxicity: Fatal if swallowed or in contact with skin, and harmful if inhaled.[16] It can form cyanide in the body.[7] The oral LD50 in rats is reported as 39 mg/kg.[5]
-
Irritation: Causes serious eye irritation.[16]
Handling and Storage Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[16][17]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17][18]
-
Store in a tightly closed container in a dry and well-ventilated place.[17]
-
Ground and bond container and receiving equipment to prevent static discharge.[17]
In case of exposure, immediate medical attention is necessary.[16] For skin contact, remove contaminated clothing and wash the affected area with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[18]
References
- 1. Propanenitrile [webbook.nist.gov]
- 2. Propanenitrile [webbook.nist.gov]
- 3. Propanenitrile [webbook.nist.gov]
- 4. Propanenitrile-25 (CAS 10419-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Propionitrile - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Draw a structure for each of the following:d. propanenitrile | Study Prep in Pearson+ [pearson.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 15. researchgate.net [researchgate.net]
- 16. airgas.com [airgas.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
